molecular formula C28H40N7O17P3S B108360 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate CAS No. 6756-74-7

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

Cat. No.: B108360
CAS No.: 6756-74-7
M. Wt: 871.6 g/mol
InChI Key: VEVJTUNLALKRNO-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl-CoA is the simplest member of the class of benzoyl-CoAs that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoic acid. It has a role as a mouse metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a benzoyl-CoA(4-).
Benzoyl-coa is a natural product found in Streptomyces maritimus with data available.

Biological Activity

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]benzenecarbothioate is a complex compound with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological effects, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C37H66N7O17P3SC_{37}H_{66}N_7O_{17}P_3S, indicating a high degree of complexity. The presence of multiple phosphonate groups suggests potential interactions with biological systems, particularly in nucleotide metabolism and signaling pathways.

PropertyValue
Molecular Weight883.00 g/mol
SolubilitySoluble in water
pKaNot available
LogPNot available

Anticancer Activity

Research indicates that compounds similar to S-[2-[3-[...]] exhibit significant anticancer properties. For instance, studies have shown that certain purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Inhibition of Glioblastoma Cells

A study explored the effects of purine derivatives on glioblastoma cell lines, demonstrating that these compounds could reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction. The compound's structure suggests it may interact with cellular pathways similar to those affected by other known anticancer agents.

Antioxidant Properties

The antioxidant capacity of related compounds has been documented extensively. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Experimental Findings

In vitro assays have shown that certain derivatives exhibit strong DPPH radical scavenging activity, indicating their potential as antioxidants. For example, a related compound demonstrated an SC50 value of 40.4 μg/mL compared to ascorbic acid at 1.65 μg/mL, highlighting its potency as an antioxidant agent.

Enzyme Interaction and Pharmacodynamics

The compound may also act as an inhibitor or substrate for various enzymes involved in metabolic pathways. The presence of phosphonate groups suggests potential interactions with kinases and phosphatases, which are crucial in cellular signaling and metabolism.

Table 2: Potential Enzyme Interactions

Enzyme TypeInteraction TypeReference
KinaseInhibition
PhosphataseSubstrate

Scientific Research Applications

Key Structural Features

  • Amino Group : Contributes to the molecule's reactivity and potential for forming hydrogen bonds.
  • Hydroxyl Groups : Enhance solubility and biological activity.
  • Phosphono Moieties : Implicated in energy transfer processes within cells.
  • Carbothioate Group : May influence the compound's interaction with proteins and enzymes.

The compound has been investigated for its biological properties, particularly in relation to cancer treatment and metabolic disorders. Research indicates that it may inhibit specific pathways involved in tumor growth.

Case Study: Glioblastoma Research

A study examined the effects of similar purine derivatives on glioblastoma cells, revealing that compounds with structural similarities to our target molecule exhibited significant cytotoxicity against these cancer cells .

Drug Development

Due to its complex structure, the compound is a candidate for drug development targeting various diseases. Its ability to mimic natural metabolites makes it a potential lead compound for synthesizing new therapeutic agents.

Data Table: Drug Development Potential

Compound NameTarget DiseaseMechanism of ActionReference
S-[...]-benzenecarbothioateGlioblastomaInhibition of metabolic pathways
S-[...]-benzenecarbothioateDiabetesModulation of insulin signaling

Metabolic Studies

The compound's involvement in metabolic pathways has been a focus of research. Its phosphono groups suggest a role in ATP metabolism, essential for energy transfer in cellular processes.

Case Study: Metabolic Pathway Analysis

Research utilizing hydrophilic interaction liquid chromatography (HILIC) demonstrated that derivatives of this compound can affect ATP levels in glioblastoma cells, indicating potential metabolic regulation capabilities .

Analytical Chemistry

The compound can serve as a standard or reference material in analytical chemistry techniques such as mass spectrometry and chromatography. Its unique structure allows for the development of specific detection methods.

Data Table: Analytical Applications

TechniqueApplicationReference
Mass SpectrometryIdentification of metabolites
HILICSeparation of polar compounds

Properties

CAS No.

6756-74-7

Molecular Formula

C28H40N7O17P3S

Molecular Weight

871.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

InChI

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

VEVJTUNLALKRNO-TYHXJLICSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

physical_description

Solid

Synonyms

enzoyl-CoA
benzoyl-coenzyme A
benzoyl-coenzyme A, 14C-labeled
coenzyme A, benzoyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
Reactant of Route 2
Reactant of Route 2
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
Reactant of Route 3
Reactant of Route 3
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
Reactant of Route 4
Reactant of Route 4
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
Reactant of Route 5
Reactant of Route 5
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
Reactant of Route 6
Reactant of Route 6
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.